molecular formula C5H5NaO2 B6275111 sodium bicyclo[1.1.0]butane-1-carboxylate CAS No. 2708281-46-1

sodium bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B6275111
CAS No.: 2708281-46-1
M. Wt: 120.08 g/mol
InChI Key: DFSUGOYVWRFFAC-UHFFFAOYSA-M
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Description

Sodium bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It is characterized by its small, compact structure and high strain energy, making it an interesting subject for both theoretical and practical studies in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which affords an ester-substituted bicyclo[1.1.0]butane. This method was first reported by Wiberg and Ciula in 1959 . Another approach involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The high strain energy and reactivity of the compound necessitate careful control of reaction conditions to ensure safety and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The strained structure allows for substitution reactions, often leading to ring-opening or rearrangement.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles that can interact with the strained ring system.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Sodium bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium bicyclo[1.1.0]butane-1-carboxylate involves its high strain energy, which drives many of its reactions. The compound’s strained ring system can undergo “strain-release” transformations, where the release of strain energy facilitates the formation of new bonds and products. This property makes it a valuable tool in synthetic chemistry for creating complex structures .

Comparison with Similar Compounds

    Bicyclo[1.1.0]butane: The parent compound without the carboxylate group.

    1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.

    Cyclobutane: A less strained four-membered ring system.

Uniqueness: Sodium bicyclo[1.1.0]butane-1-carboxylate stands out due to its combination of high strain energy and the presence of a carboxylate group, which enhances its reactivity and potential for functionalization. This makes it more versatile compared to its analogs and other small ring systems .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium bicyclo[1.1.0]butane-1-carboxylate can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Bicyclo[1.1.0]butane-1-carboxylic acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bicyclo[1.1.0]butane-1-carboxylic acid is dissolved in methanol.", "Step 2: Sodium hydroxide is added to the solution to form the sodium salt of the carboxylic acid.", "Step 3: The solution is then extracted with diethyl ether to remove any impurities.", "Step 4: Hydrochloric acid is added to the ether layer to protonate the carboxylate ion and form the free acid.", "Step 5: The ether layer is then separated and the solvent is removed under reduced pressure to obtain the free acid.", "Step 6: The free acid is then neutralized with sodium hydroxide to form the sodium salt of the bicyclo[1.1.0]butane-1-carboxylic acid.", "Step 7: The sodium salt is then dried and purified to obtain the final product, sodium bicyclo[1.1.0]butane-1-carboxylate." ] }

CAS No.

2708281-46-1

Molecular Formula

C5H5NaO2

Molecular Weight

120.08 g/mol

IUPAC Name

sodium;bicyclo[1.1.0]butane-1-carboxylate

InChI

InChI=1S/C5H6O2.Na/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1

InChI Key

DFSUGOYVWRFFAC-UHFFFAOYSA-M

Canonical SMILES

C1C2C1(C2)C(=O)[O-].[Na+]

Purity

91

Origin of Product

United States

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